7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound with a molecular formula of C24H32N2O2 This compound is known for its unique structural features, which include a benzoxepine ring fused with a morpholine moiety
Preparation Methods
The synthesis of 7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 7-methyl-1-benzoxepine-4-carboxylic acid with 4-(morpholin-4-yl)aniline under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the amine to form the desired amide bond .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
7-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
2-dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): This compound shares structural similarities but differs in its functional groups and overall reactivity.
N-methyl-4-(morpholin-4-yl)benzylamine: Another related compound with a morpholine moiety, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both benzoxepine and morpholine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-methyl-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-16-2-7-21-18(14-16)15-17(8-11-27-21)22(25)23-19-3-5-20(6-4-19)24-9-12-26-13-10-24/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,23,25) |
InChI Key |
QFLAJTZYUJTYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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